molecular formula C7H11NOS B3032915 3,5-Dimethyl-4-((methylthio)methyl)isoxazole CAS No. 62679-06-5

3,5-Dimethyl-4-((methylthio)methyl)isoxazole

Cat. No.: B3032915
CAS No.: 62679-06-5
M. Wt: 157.24 g/mol
InChI Key: ORABKOGQOWLYJY-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-((methylthio)methyl)isoxazole is a heterocyclic compound with the molecular formula C7H11NOS. It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-((methylthio)methyl)isoxazole can be achieved through several methods. One common approach involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds. This method is known for its mild conditions, high regioselectivity, and wide scope . Another method involves the use of tert-butyl nitrite or isoamyl nitrite to enable an efficient, one-pot synthesis from substituted aldoximes and alkynes under conventional heating conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-((methylthio)methyl)isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the methylthio and isoxazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the methylthio group to a sulfoxide or sulfone.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the isoxazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the methylthio group, where nucleophiles such as amines or thiols can replace the methylthio group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can result in various substituted isoxazole derivatives .

Scientific Research Applications

3,5-Dimethyl-4-((methylthio)methyl)isoxazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-4-((methylthio)methyl)isoxazole is unique due to the presence of both the dimethyl and methylthio groups, which confer distinct chemical properties and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3,5-dimethyl-4-(methylsulfanylmethyl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-5-7(4-10-3)6(2)9-8-5/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORABKOGQOWLYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363001
Record name 11L-542S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62679-06-5
Record name 11L-542S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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